molecular formula C16H17FN2O3 B5379705 N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide

N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide

Cat. No. B5379705
M. Wt: 304.32 g/mol
InChI Key: LQVHBAPBLKNPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide, also known as FV-102, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds produced by the body that play a role in pain, mood, and appetite regulation. FV-102 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and other disorders.

Mechanism of Action

N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, which play a role in pain, mood, and appetite regulation. By increasing endocannabinoid levels, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide produces analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to increase levels of the endocannabinoid anandamide in the brain and peripheral tissues. Anandamide is known to play a role in pain, mood, and appetite regulation. N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide is its potent and selective inhibition of FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide. One area of interest is its potential application in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide may be able to reduce drug-seeking behavior in animal models. Additionally, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as endocannabinoids have been shown to have neuroprotective effects. Further research is needed to fully understand the potential therapeutic applications of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide.

Synthesis Methods

The synthesis of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide involves several steps, including the coupling of 4-fluoroaniline with 2-furoic acid, followed by the addition of valinamide and subsequent purification. The final product is a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been extensively studied in preclinical models of pain and anxiety. In animal studies, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to reduce pain and anxiety behaviors without producing the side effects commonly associated with traditional analgesics and anxiolytics. Additionally, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to have potential applications in the treatment of addiction and neurodegenerative diseases.

properties

IUPAC Name

N-[1-(4-fluoroanilino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10(2)14(19-15(20)13-4-3-9-22-13)16(21)18-12-7-5-11(17)6-8-12/h3-10,14H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVHBAPBLKNPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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